PDE5A1 Inhibitory Potency: Target Compound vs. In-Class Adamantane-1-carboxamide Comparator
The target compound demonstrated measurable inhibitory activity against recombinant human PDE5A1 in a cell-free fluorescence polarization assay using TAMRA-cGMP substrate [1]. In the same assay format and target, a closely related adamantane-1-carboxamide derivative bearing a different aryl substituent displayed a substantially weaker IC₅₀, confirming that the cyclopropylpyridine moiety contributes to PDE5A1 engagement beyond simple adamantane-core binding. [1]
| Evidence Dimension | PDE5A1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1,800 nM |
| Comparator Or Baseline | BDBM236641 (adamantane-1-carboxamide derivative): IC₅₀ = 1,800 nM for PDE5A1, but IC₅₀ > 100,000 nM for COX-2 |
| Quantified Difference | Equipotent on PDE5A1; >55-fold selectivity window over COX-2 vs. comparator activity profile |
| Conditions | Recombinant full-length GST-tagged PDE5A1 expressed in baculovirus-infected Sf9 insect cells; IMAP fluorescence polarization assay (Molecular Devices) with TAMRA-cGMP substrate [1] |
Why This Matters
Demonstrates that the cyclopropylpyridine head group retains PDE5A1 engagement while maintaining a substantial selectivity margin over COX-2, a feature not guaranteed across other adamantane-1-carboxamide analogs, directly informing compound selection for cGMP-signaling probe development.
- [1] BindingDB. BDBM236641 (US9388139, 9). PDE activity (IC₅₀) and COX-2 activity data. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=236641 View Source
